molecular formula C11H14ClF3N2O2 B3008589 [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate CAS No. 303148-53-0

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate

Cat. No.: B3008589
CAS No.: 303148-53-0
M. Wt: 298.69
InChI Key: YPNXBJURNAIOQY-UHFFFAOYSA-N
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Description

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, and is esterified with pentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate typically involves multiple steps. The final esterification step involves reacting the pyrazole derivative with pentanoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow processes to enhance efficiency and yield. These methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology and Medicine

Its pyrazole core is a common motif in many biologically active compounds, making it a valuable scaffold for drug discovery .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to potent biological effects. The pyrazole ring can interact with various proteins, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • [5-chloro-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
  • [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl butanoate
  • [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl hexanoate

Uniqueness

Compared to similar compounds, [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate exhibits unique properties due to the length of its ester chain. This affects its solubility, reactivity, and biological activity, making it distinct in its applications .

Properties

IUPAC Name

[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF3N2O2/c1-3-4-5-8(18)19-6-7-9(11(13,14)15)16-17(2)10(7)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNXBJURNAIOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC1=C(N(N=C1C(F)(F)F)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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